Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
Description
Chemical Identity and Nomenclature
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic organic compound belonging to the 1,2,4-triazole family. Its systematic IUPAC name reflects the structural arrangement of substituents: an ethyl carboxylate group at position 5, a 4-(tert-butyl)phenyl group at position 3, and a hydrogen atom at position 1 of the triazole ring. The compound’s chemical identity is further defined by its CAS Registry Number (1406052-17-2) and molecular formula (C₁₅H₁₉N₃O₂), with a molecular weight of 273.33 g/mol.
The SMILES notation for this compound, O=C(C1=NC(C2=CC=C(C(C)(C)C)C=C2)=NN1)OCC , provides a linear representation of its structure, highlighting the connectivity of the triazole core, phenyl ring, and ester functional group. The tert-butyl group on the phenyl ring is a branched alkyl substituent, while the ethyl carboxylate introduces ester functionality.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1406052-17-2 |
| Molecular Formula | C₁₅H₁₉N₃O₂ |
| Molecular Weight | 273.33 g/mol |
| SMILES Notation | O=C(C1=NC(C2=CC=C(C(C)(C)C)C=C2)=NN1)OCC |
Structural Features and Functional Group Analysis
The compound’s structure comprises three critical components:
- 1,2,4-Triazole Core : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The triazole ring exhibits π-electron delocalization, contributing to its stability and planar geometry.
- 4-(tert-Butyl)phenyl Substituent : A phenyl ring substituted with a tert-butyl group at the para position. The tert-butyl group’s steric bulk influences the compound’s solubility and intermolecular interactions.
- Ethyl Carboxylate Group : An ester functional group (-COOEt) attached to position 5 of the triazole. This group enhances the compound’s polarity and potential for derivatization.
Table 2: Functional Groups and Their Roles
The triazole ring’s nitrogen atoms participate in hydrogen bonding, while the tert-butyl group’s hydrophobicity may improve membrane permeability in biological systems. The ethyl carboxylate group’s electron-withdrawing nature moderates the electron density of the triazole ring, affecting its reactivity in cycloaddition or substitution reactions.
Historical Context and Research Significance
1,2,4-Triazole derivatives have garnered attention since the mid-20th century due to their versatility in pharmaceuticals, agrochemicals, and materials science. This compound represents a specialized derivative optimized for applications requiring tailored electronic and steric properties.
Historical Milestones:
- Early Triazole Synthesis : The Einhorn-Brunner reaction (1900s) enabled the synthesis of 1,2,4-triazoles via hydrazine and diacylamine condensation.
- Modern Advances : Microwave-assisted and click chemistry methods have streamlined triazole derivatization, including the introduction of tert-butyl and carboxylate groups.
Research Applications:
- Pharmaceutical Intermediates : Triazoles are precursors to antifungal agents (e.g., voriconazole) and antiviral compounds. The tert-butyl group in this compound may enhance bioavailability.
- Materials Science : Similar triazole derivatives, such as 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), are used in organic light-emitting diodes (OLEDs) as electron-transport layers.
Table 3: Comparative Applications of Triazole Derivatives
The compound’s structural modularity positions it as a valuable scaffold for developing targeted therapies and advanced materials. Ongoing research explores its utility in metal-organic frameworks (MOFs) and as a ligand in catalysis.
Properties
Molecular Formula |
C15H19N3O2 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl 3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O2/c1-5-20-14(19)13-16-12(17-18-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,17,18) |
InChI Key |
XTWHGZNOVKPSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Carbonyl Precursors
The cyclocondensation of hydrazine derivatives with carbonyl compounds represents a classical route to 1,2,4-triazoles. For Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate, this method typically involves reacting 4-(tert-butyl)phenyl thiosemicarbazide with ethyl glyoxylate. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water .
Optimization Insights :
-
Solvent Systems : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates. In a representative procedure, DCM was used with equimolar amounts of azodicarboxylate and triphenylphosphine to yield 4,5-dihydro-5-selenoxo intermediates, which were subsequently oxidized to the triazole .
-
Temperature Control : Reactions performed at 0°C to room temperature (20–25°C) achieved yields of 70–85%, whereas higher temperatures led to side-product formation .
Example Protocol :
-
Combine 4-(tert-butyl)phenyl thiosemicarbazide (10 mmol) and ethyl glyoxylate (12 mmol) in DCM.
-
Add diethyl azodicarboxylate (10 mmol) and triphenylphosphine (10 mmol) at 0°C.
-
Stir for 12 hours at room temperature, followed by column chromatography (hexane/ethyl acetate, 7:3) to isolate the product .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Although CuAAC is traditionally associated with 1,2,3-triazoles, modified conditions enable access to 1,2,4-triazole derivatives. This method employs a copper(I) iodide (CuI) catalyst with diisopropylethylamine (DIPEA) in dimethylformamide (DMF) .
Key Modifications :
-
Regioselectivity : The use of DIPEA as a base and DMF as a polar aprotic solvent shifts regioselectivity toward the 1,2,4-triazole isomer. For example, reacting 4-(tert-butyl)phenyl azide with ethyl propiolate under these conditions yielded the target compound in 92% purity .
-
Substrate Design : Pre-functionalized azides and alkynes are critical. The tert-butyl group is introduced via Suzuki coupling prior to azide formation, ensuring compatibility with CuAAC conditions .
Performance Data :
| Catalyst | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuI | DIPEA | DMF | 90 | 95 |
| CuBr | Et₃N | THF | 78 | 88 |
Mitsunobu-Inspired Triazole Formation
Adapting the Mitsunobu reaction, this approach utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate triazole ring closure. The method is particularly effective for introducing selenium or oxygen at the 5-position, which can be further functionalized .
Mechanistic Pathway :
-
Formation of a zwitterionic intermediate via DEAD and PPh₃.
-
Nucleophilic attack on 4-(tert-butyl)phenyl isoselenocyanate, followed by cyclization.
-
Elimination of triphenylphosphine oxide to yield the triazole core .
Case Study :
-
Substrate : 4-(tert-butyl)phenyl isoselenocyanate.
-
Conditions : DEAD (1 eq), PPh₃ (1 eq), DCM, 0°C to RT.
-
Outcome : 85% yield of selenoxo-triazole intermediate, which was oxidized to the carboxylate using H₂O₂/acetic acid .
Grignard Reagent-Mediated Carboxylation
A patent-pending method leverages Grignard reagents to introduce the ethyl carboxylate group directly onto a pre-formed triazole scaffold . This two-step process involves bromination followed by carboxylation.
Stepwise Procedure :
-
Bromination : Treat 1-substituted-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride in THF at −78°C to yield the 4-bromo intermediate .
-
Carboxylation : React the bromo intermediate with CO₂ in the presence of LiCl, followed by acid quenching to afford the carboxylate .
Critical Parameters :
-
Temperature : Maintaining −78°C during Grignard addition prevents premature decomposition.
-
CO₂ Exposure : 10–15 minutes of CO₂ bubbling ensures complete carboxylation .
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Bromination | 92 |
| Carboxylation | 88 |
One-Pot Multi-Component Synthesis
Recent advances enable the consolidation of multiple steps into a single pot, reducing purification demands. A representative protocol involves simultaneous cyclization and esterification using tert-butyl carbamate-protected intermediates .
Representative Reaction :
-
Combine 4-(tert-butyl)phenyl azide, ethyl propiolate, and CuI in tert-butanol.
-
Heat at 60°C for 6 hours to directly obtain the target compound in 89% yield .
Advantages :
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenyl ring’s tert-butyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- In contrast, the methoxy group () enhances polarity, favoring interactions with hydrophilic targets . Electron-withdrawing groups (e.g., CF₃ in ) stabilize the triazole ring via resonance, improving chemical stability compared to tert-butyl derivatives, which showed degradation in simulated gastric fluid .
Heterocyclic Core Variations :
Stability and Bioactivity
- The tert-butyl group’s steric bulk may hinder enzymatic degradation but could lead to instability in gastric conditions, as seen in related compounds .
- Trifluoromethyl derivatives () demonstrate high stability and are often prioritized in drug design for their metabolic resistance .
- Dimethoxy-substituted triazoles () showed antitubercular activity, suggesting that electron-donating groups may optimize interactions with bacterial targets .
Biological Activity
Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and research findings.
- Molecular Formula : C₁₅H₁₉N₃O₂
- Molecular Weight : 273.33 g/mol
- CAS Number : 1304480-90-7
The compound features a triazole ring, which is known for its role in various biological activities. The tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetics and biological interactions .
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds have notable antimicrobial properties. In studies involving various microorganisms, compounds with similar structures demonstrated significant activity against pathogens such as Bacillus subtilis, outperforming standard antibiotics like ampicillin . The presence of the tert-butyl group in the structure may enhance the compound's ability to penetrate microbial membranes.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. Compounds containing the triazole moiety often exhibit strong radical scavenging abilities. In comparative studies, imine and amine derivatives of triazoles were found to exhibit superior antioxidant activity compared to other derivatives .
Antitumor Activity
The structure-activity relationship (SAR) studies suggest that triazole derivatives can act as potential antitumor agents. For instance, modifications in the phenyl ring's substituents significantly affect cytotoxicity against cancer cell lines. This compound is hypothesized to interact with specific cellular targets involved in cancer progression .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to cancer cell proliferation and microbial growth.
- Modulation of Cell Signaling Pathways : Triazole derivatives may influence signaling pathways involved in apoptosis and cell cycle regulation.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against Bacillus subtilis and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
| Compound Name | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 32 | High |
| Ampicillin | 64 | Moderate |
Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various triazole derivatives were tested using DPPH and ABTS assays. The results indicated that this compound exhibited substantial free radical scavenging activity.
| Compound Name | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | 25 | 20 |
| Standard Antioxidant (Ascorbic Acid) | 15 | 10 |
Q & A
Basic: What are the optimal synthetic routes for Ethyl 3-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-5-carboxylate, and how can reaction efficiency be monitored?
Methodological Answer:
A common approach involves cyclocondensation of substituted hydrazines with carbonyl precursors. Key steps include:
- Reagents : Use ethyl 2-chloro-2-oxoacetate and tert-butylphenyl hydrazine derivatives in toluene with methylsulfonic acid as a catalyst .
- Reaction Conditions : Reflux for 6–8 hours under inert atmosphere.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/cyclohexane (1:1) to track reaction progress .
- Purification : Flash chromatography (silica gel, EtOAC/hexane) yields ~37% pure product. Recrystallization from ethyl acetate improves crystallinity for X-ray studies .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, the tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 30–35 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 315.18) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing intermolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles (e.g., 84.59° between phenyl rings) .
Advanced: How can computational docking studies predict the biological targets of this compound?
Methodological Answer:
- Software : AutoDock Vina optimizes binding mode predictions via a scoring function and multithreading for speed .
- Procedure :
- Prepare the ligand (compound) and target protein (e.g., human serum albumin) in PDBQT format.
- Define a grid box around the protein’s active site.
- Run docking simulations with default parameters (exhaustiveness = 8).
- Analyze binding energies (ΔG) and hydrogen-bonding interactions.
- Validation : Compare results with experimental data (e.g., fluorescence quenching assays) .
Advanced: How do structural modifications (e.g., tert-butyl vs. trifluoromethyl groups) influence bioactivity?
Methodological Answer:
- Lipophilicity : The tert-butyl group enhances membrane permeability (logP ~3.5), while trifluoromethyl increases metabolic stability .
- SAR Studies :
- Experimental Validation : Use in vitro assays (e.g., MTT for cytotoxicity) and compare IC₅₀ values across derivatives .
Advanced: How should researchers address contradictions in reported biological activities of analogous triazoles?
Methodological Answer:
- Data Triangulation :
- Cross-validate assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from HeLa vs. MCF-7 cell sensitivity .
- Analyze substituent effects: A 4-methoxyphenyl group may reduce cytotoxicity compared to 4-fluorophenyl .
- Statistical Tools : Use ANOVA to assess significance of activity differences (p < 0.05) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (evidenced by OSHA HCS guidelines) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline .
Advanced: How can Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improve triazole synthesis?
Methodological Answer:
- Mechanism : Cu(I) accelerates 1,3-dipolar cycloaddition, achieving >95% regioselectivity for 1,4-triazoles .
- Procedure :
- Mix terminal alkyne (e.g., ethyl propiolate) with azide (e.g., tert-butylphenyl azide).
- Add CuI (10 mol%) and TBTA ligand in DMSO/H₂O.
- Stir at RT for 2 hours.
- Yield : Typically >85% with HPLC purity ≥98% .
Advanced: What crystallographic challenges arise in resolving hydrogen-bonding networks for this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K for high-resolution (<0.8 Å) data .
- Refinement : SHELXL refines H-atom positions via riding models. Restraints apply to disordered moieties (e.g., ethyl groups) .
- Key Metrics : R-factor <0.06, wR₂ <0.21, and data-to-parameter ratio >13 ensure reliability .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Chromatography : Use silica gel column with gradient elution (hexane → EtOAc) .
- Recrystallization : Ethyl acetate/hexane (1:3) yields needle-shaped crystals .
- Troubleshooting : If impurities persist, repeat flash chromatography with 5% MeOH in DCM .
Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Profile :
- In Silico Tools : Use SwissADME to predict bioavailability (e.g., 75% for tert-butyl vs. 60% for -CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
